Ganoderic acid N
Overview
Description
Mechanism of Action
Target of Action
Ganoderic Acid N, a triterpene isolated from Ganoderma lucidum, has been found to interact with several targets. These include the insulin receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), estrogen receptor (ER), and interleukin-1 receptor (IL-1R1) . These receptors play crucial roles in various cellular processes, including cell migration, adhesion, apoptosis, metabolism, and cell proliferation .
Mode of Action
This compound interacts with its targets in various ways. For instance, it inhibits the binding of IL-1β to IL-1R1 in cancer cells . It also modulates the signaling network in IR, IGFR-1, VEGFR-1, VEGFR-2, and ER in cancer signaling pathways . These interactions lead to changes in cellular processes, such as cell proliferation and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It is a product of the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which is then transformed through several steps into various terpenes, including this compound . Furthermore, this compound has been found to have significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, and inositol phosphate metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of this compound have been studied. It has been found that this compound has a good water partition coefficient (Q P log Po/w = 4.761), which predicts its lipophilicity and potential for passive diffusion . It also has a good predicted apparent Caco-2 cell permeability (QPP Caco = 398.851), which suggests that it may have good oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have a wide range of pharmacological activities and therapeutic effects on human ailments . For instance, it has been shown to decrease the viability, proliferation, and oxidative stress in liver cancer cells . It also has antioxidant potential and can regulate the STAT 3 pathway in prostate cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, various environmental factors such as biochemical signals, nutritional conditions, and physical means can regulate the biosynthesis of this compound . Moreover, under different environmental stress, signaling molecules involved in this compound biosynthesis may interact differently, demonstrating the complexity of the signaling regulatory networks .
Biochemical Analysis
Biochemical Properties
Ganoderic acid N interacts with various biomolecules in biochemical reactions. It is known to have biological activities including hepatoprotective, anti-tumor effects, and 5-alpha reductase inhibition
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of HeLa cells and U87 human glioma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It has been reported to interact with membrane receptors mainly, receptor tyrosine kinase (RTKs). This compound interacts and modulates the signaling network in IR, IGFR-1, IGFR-2, VEGFR-1, VEFGR-2, and EGFR in cancer signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that this compound can induce not only apoptosis but also necroptosis in HeLa cells exposed to ionizing radiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, it has been found to have potential to inhibit the abnormal elevation of the liver index, serum lipid parameters, aspartate aminotransferase and alanine aminotransferase in mice exposed to alcohol intake .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a key metabolic pathway in cells . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acids, including Ganoderic Acid N, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A and proceeds through several enzymatic steps to produce lanosterol, which is then converted into various ganoderic acids through oxidation and other modifications .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic pathway optimization are also explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with different pharmacological properties .
Scientific Research Applications
Ganoderic Acid N has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, liver diseases, and inflammatory conditions.
Industry: Utilized in the development of dietary supplements and functional foods due to its health-promoting properties
Comparison with Similar Compounds
Ganoderic Acid N is part of a larger group of ganoderic acids, which include Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C. While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities. For example:
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory effects.
Ganoderic Acid B: Exhibits hepatoprotective and anti-viral activities.
Ganoderic Acid C: Demonstrates anti-diabetic and anti-oxidative properties
This compound is unique in its specific combination of pharmacological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164921 | |
Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ganoderic acid N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110241-19-5 | |
Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ganoderic acid N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
Record name | Ganoderic acid N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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